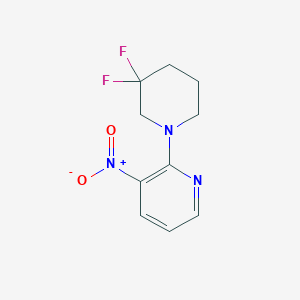

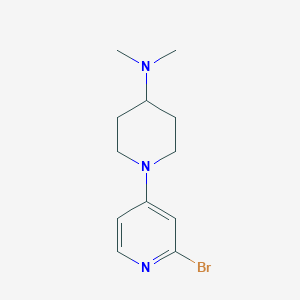

![molecular formula C16H19N3O3S B1411743 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 2108519-47-5](/img/structure/B1411743.png)

5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid

Descripción general

Descripción

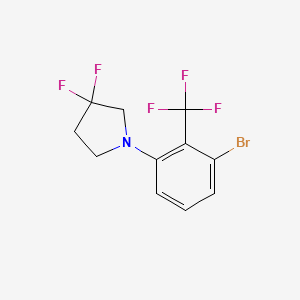

The compound “5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid” is a derivative of benzisothiazole . It is structurally similar to ziprasidone, an antipsychotic drug .

Synthesis Analysis

The synthesis of benzisothiazole derivatives involves several steps. The major routes include 1) N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, 2) oxidation at the sulfur, resulting in the formation of sulfoxide and sulfone, 3) oxidation on the benzisothiazole moiety (other than sulfur), and 4) hydration of the C⋕N bond and subsequent oxidation at the sulfur of the benzisothiazole moiety .Molecular Structure Analysis

The molecular structure of this compound includes a benzisothiazole ring attached to a piperazine ring via an ethyl side chain . The compound also contains a carboxylic acid group, which is indicated by the “-5-oxopentanoic acid” part of its name .Chemical Reactions Analysis

The compound undergoes extensive metabolism, with only a small amount of the parent compound being excreted unchanged . The major metabolic pathways involve N-dealkylation, oxidation at the sulfur atom, oxidation on the benzisothiazole moiety, and hydration of the C⋕N bond .Physical and Chemical Properties Analysis

The compound has a molecular weight of 333.41 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Aplicaciones Científicas De Investigación

Antipsychotic Agent Research

A study by Norman et al. (1996) explored substituted benzamides, including 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid derivatives, for their potential as atypical antipsychotic agents. These compounds demonstrated potent in vitro and in vivo activities, indicating potential antipsychotic activity, with specific compounds undergoing clinical trials (Norman, Rigdon, Hall, & Navas, 1996).

Antimicrobial Activity

Gaikwad et al. (2009) synthesized heterocyclic compounds related to this compound and evaluated them for antibacterial and antifungal activities. These compounds showed promise against various microbial strains, highlighting their potential in antimicrobial applications (Gaikwad, Rathod, Sawant, Kale, Jadhav, & Gaikwad, 2009).

Bacterial Biofilm and Enzyme Inhibition

Mekky and Sanad (2020) researched novel compounds, including those related to this compound, for their ability to inhibit bacterial biofilms and the MurB enzyme. These studies are crucial in understanding the compound's potential in combating bacterial infections and their resistance mechanisms (Mekky & Sanad, 2020).

Anti-Bone Cancer Activity

Lv et al. (2019) synthesized a heterocyclic compound similar to this compound and evaluated its anti-bone cancer activity. Their research offers insights into potential therapeutic applications of such compounds in treating bone cancer (Lv, Zhang, Wang, Pan, & Liu, 2019).

Antituberculosis Research

Reddy et al. (2014) designed and synthesized a series of molecules related to this compound. These compounds were investigated for their activity against Mycobacterium tuberculosis, indicating their potential use in antituberculosis therapy (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-14(6-3-7-15(21)22)18-8-10-19(11-9-18)16-12-4-1-2-5-13(12)23-17-16/h1-2,4-5H,3,6-11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBYRTTWXFWDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.